

Environmental Testing Protocols for C.I. 62500 (Solvent Blue 35)

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Compound of Interest

Compound Name: Disperse Blue 7

Cat. No.: B1200070

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 62500, commercially known as Solvent Blue 35, is a synthetic anthraquinone dye.[1][2] Anthraquinone dyes are widely used in various industries, including textiles, plastics, and printing inks, due to their vibrant colors and stability.[3][4] However, their persistence in the environment and potential for toxic effects on aquatic organisms are of increasing concern.[2][5] These application notes provide detailed protocols for the environmental testing of C.I. 62500, focusing on its biodegradability and aquatic toxicity, based on internationally recognized OECD guidelines.

Physicochemical Properties and Environmental Fate

Understanding the fundamental properties of C.I. 62500 is crucial for designing and interpreting environmental toxicity studies.

Property	Value	Reference
Chemical Name	1,4-bis(butylamino)anthracene-9,10-dione	[6]
CAS Number	17354-14-2	[6][7]
Molecular Formula	C22H26N2O2	[6][7]
Molecular Weight	350.45 g/mol	[7]
Water Solubility	Insoluble	
Log Kow (Octanol-Water Partition Coefficient)	6.1	[8]

Environmental Fate Summary:

C.I. 62500 is characterized by low water solubility and a high octanol-water partition coefficient (Log Kow of 6.1), indicating a strong potential for bioaccumulation in organisms.[8] It is not readily biodegradable, with a degradation rate of only 3% over 28 days in standard tests.[8] This persistence, combined with its bioaccumulative potential, underscores the importance of thorough ecotoxicological evaluation.

Aquatic Toxicity Assessment

The following table summarizes the available and surrogate data for the acute aquatic toxicity of C.I. 62500.

Test Organism	Endpoint	Result (mg/L)	Classification	Reference
Fish (Danio rerio - Zebrafish)	96h LC50	> 100	Not classified as acutely toxic	[8]
Aquatic Invertebrate (Daphnia similis)	48h EC50	0.51 (surrogate data for Dermocybin)	Toxic to aquatic invertebrates	[9]
Algae (Raphidocelis subcapitata)	72h EC50	No toxicity observed up to 1 mg/L (surrogate data for Dermorubin)	May not be toxic to algae at low concentrations	[9]

Note on Surrogate Data: Due to the limited availability of specific ecotoxicity data for C.I. 62500 for invertebrates and algae, data from other structurally related anthraquinone dyes (Dermocybin and Dermorubin) have been included to provide a preliminary assessment.[9] It is strongly recommended that specific testing on C.I. 62500 be conducted for a definitive risk assessment.

Experimental Protocols

The following are detailed protocols for key environmental testing methodologies based on OECD Guidelines for the Testing of Chemicals.

Protocol 1: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To assess the ready biodegradability of C.I. 62500 in an aerobic aqueous medium.

Principle: This method measures the oxygen consumed by a microbial inoculum while degrading the test substance in a closed system over 28 days. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Materials:

- Manometric respirometer
- Glass bottles with stoppers
- Activated sludge from a domestic wastewater treatment plant (as inoculum)
- Mineral medium (as per OECD 301)
- C.I. 62500 (test substance)
- Reference substance (e.g., sodium benzoate)

Procedure:

- Preparation of Inoculum: Collect fresh activated sludge and wash it with mineral medium.
- Test Setup: Prepare test bottles containing mineral medium, inoculum, and the test substance at a concentration of 2-5 mg/L.
- Controls: Prepare blank controls (inoculum and mineral medium only) and reference controls (inoculum, mineral medium, and reference substance).
- Incubation: Incubate the bottles in the respirometer at 20-24°C in the dark for 28 days.
- Measurement: Continuously record the oxygen consumption in each bottle.
- Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period.

Protocol 2: Acute Toxicity to Fish - OECD 203 (Fish, Acute Toxicity Test)

Objective: To determine the acute lethal toxicity of C.I. 62500 to fish.

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

Materials:

- Test fish (e.g., Zebrafish, Danio rerio)
- Glass aquaria
- Dilution water (dechlorinated tap water or reconstituted water)
- C.I. 62500 (test substance)
- Acetone or other suitable solvent (for poorly soluble substances)

Procedure:

- **Acclimation:** Acclimate the test fish to the test conditions for at least 7 days.
- **Test Concentrations:** Prepare a series of test concentrations of C.I. 62500 in the dilution water. A solvent may be used to aid dissolution, with a solvent control group included.
- **Exposure:** Randomly distribute the fish into the test and control aquaria (typically 10 fish per concentration).
- **Observation:** Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
- **Data Analysis:** Calculate the 96-hour LC50 value using appropriate statistical methods (e.g., probit analysis).

Protocol 3: Acute Immobilisation Test for Aquatic Invertebrates - OECD 202 (Daphnia sp.)

Objective: To determine the acute immobilizing effect of C.I. 62500 on Daphnia sp.

Principle: Daphnia are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

Materials:

- *Daphnia magna* or *Daphnia pulex* (<24 hours old)
- Glass test vessels
- Reconstituted freshwater
- C.I. 62500 (test substance)

Procedure:

- **Test Solutions:** Prepare a range of concentrations of C.I. 62500 in the reconstituted freshwater.
- **Exposure:** Place a set number of daphnids (e.g., 20) into each test concentration and a control.
- **Incubation:** Incubate the test vessels at $20 \pm 2^{\circ}\text{C}$ with a 16-hour light/8-hour dark cycle.
- **Observation:** At 24 and 48 hours, count the number of immobilized daphnids.
- **Data Analysis:** Calculate the 48-hour EC50 for immobilization.

Protocol 4: Algal Growth Inhibition Test - OECD 201 (Freshwater Alga and Cyanobacteria)

Objective: To determine the effect of C.I. 62500 on the growth of freshwater algae.

Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth in relation to a control is measured.

Materials:

- Green alga (e.g., *Scenedesmus subspicatus* or *Raphidocelis subcapitata*)
- Growth medium
- Glass flasks

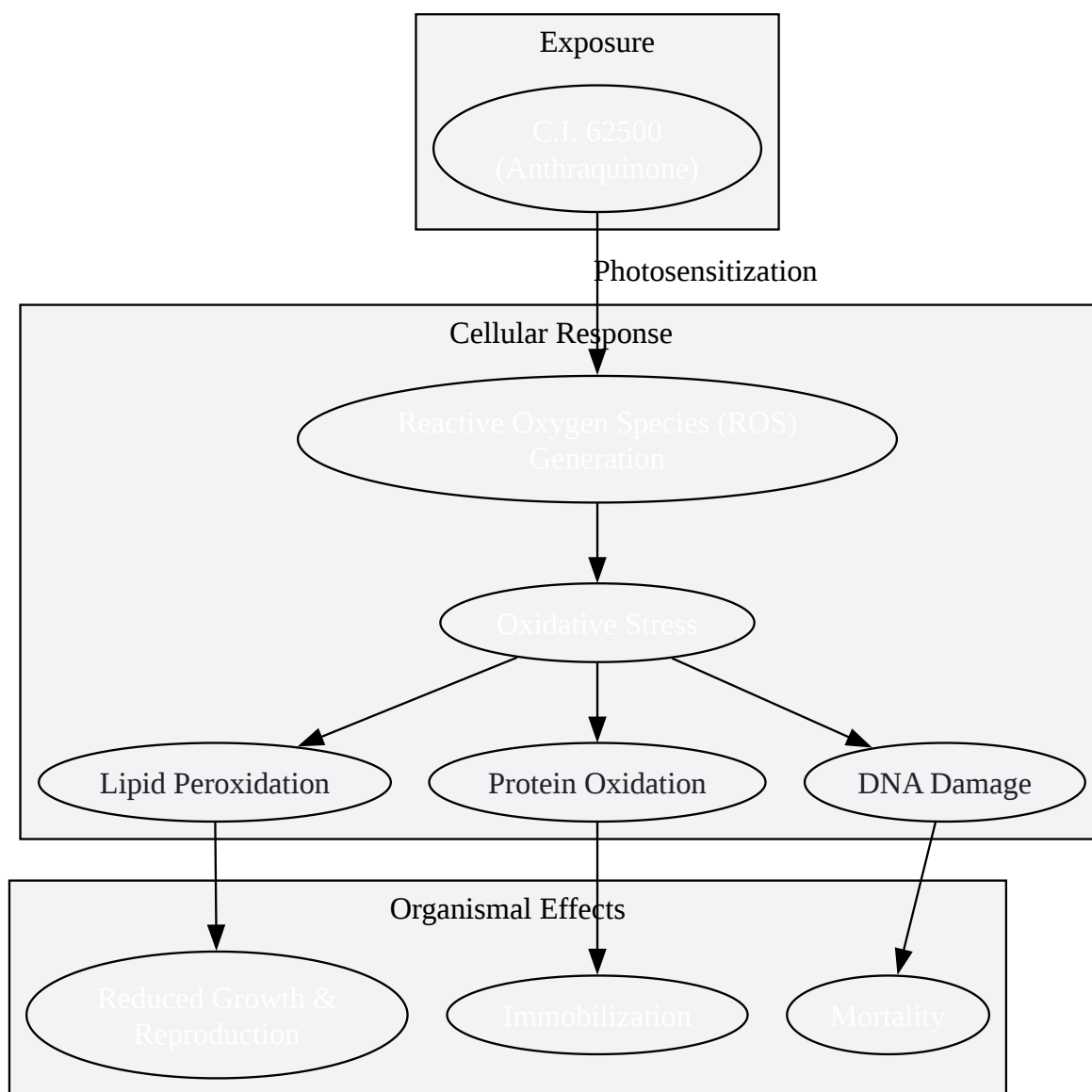
- Continuous illumination and temperature control
- C.I. 62500 (test substance)

Procedure:

- Test Cultures: Prepare test flasks with growth medium and a low initial concentration of algal cells.
- Test Concentrations: Add a range of concentrations of C.I. 62500 to the test flasks.
- Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (21-24°C).
- Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.
- Data Analysis: Calculate the 72-hour EC50 based on the inhibition of growth rate and yield.

Mandatory Visualizations

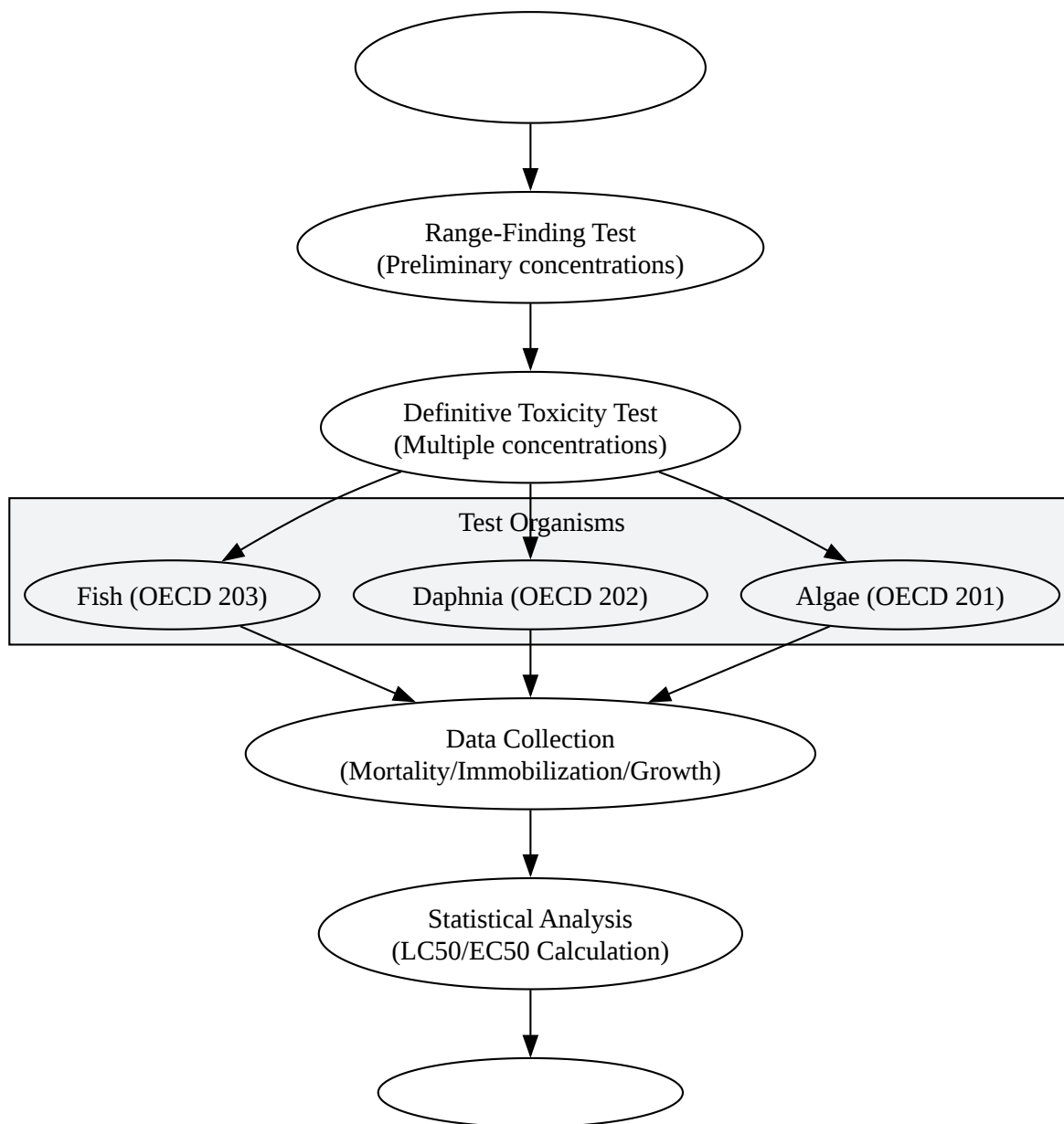
Signaling Pathway of Anthraquinone-Induced Oxidative Stress



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Caption: Proposed mechanism of C.I. 62500 toxicity in aquatic organisms.

Experimental Workflow for Aquatic Toxicity Testing



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Caption: A generalized workflow for conducting aquatic toxicity tests.

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